N'-(1-naphthylmethylene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a naphthyl group attached to a methylene bridge, which is further connected to a thiophene ring via a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 1-naphthaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-naphthaldehyde and 2-thiophenecarbohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide.
Industrial Production Methods
Industrial production methods for N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The naphthyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl and thiophene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new pharmaceuticals.
Industry: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological activities. Additionally, its hydrazone group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-naphthyl)ethylenediamine: This compound shares the naphthyl group but differs in its ethylenediamine linkage.
N-(1-naphthyl)phthalamic acid: Similar in having a naphthyl group, but it contains a phthalamic acid moiety.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Contains a naphthyl group and a phenazine carboxamide structure.
Uniqueness
N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide is unique due to its combination of a naphthyl group, methylene bridge, and thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12N2OS |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2OS/c19-16(15-9-4-10-20-15)18-17-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-11H,(H,18,19)/b17-11+ |
InChI Key |
YJFIQKQWEALGTC-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CS3 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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